2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride

Catalog No.
S2700532
CAS No.
2250242-66-9
M.F
C6H13Cl2N3
M. Wt
198.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2R)-piperazin-2-yl]acetonitrile dihydrochlorid...

CAS Number

2250242-66-9

Product Name

2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride

IUPAC Name

2-[(2R)-piperazin-2-yl]acetonitrile;dihydrochloride

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.09

InChI

InChI=1S/C6H11N3.2ClH/c7-2-1-6-5-8-3-4-9-6;;/h6,8-9H,1,3-5H2;2*1H/t6-;;/m1../s1

InChI Key

YHCNTTLRKUTDRD-QYCVXMPOSA-N

SMILES

C1CNC(CN1)CC#N.Cl.Cl

solubility

not available

2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride is a chemical compound with the molecular formula C₆H₁₃Cl₂N₃ and a molecular weight of 198.09 g/mol. It is commonly utilized in research settings due to its unique structural properties. This compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, contributing to its biological activity and potential therapeutic applications. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water and making it suitable for various biological assays .

The reactivity of 2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride can be attributed to the presence of both the acetonitrile and piperazine moieties. Key reactions include:

  • Nucleophilic Substitution: The acetonitrile group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Formation of Coordination Complexes: This compound can coordinate with metal ions, leading to the formation of metal complexes which may exhibit distinct chemical properties and biological activities.

Research indicates that 2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride displays significant biological activity, particularly in antimicrobial and neuropharmacological contexts. The piperazine structure is known for its versatility in drug design, contributing to:

  • Antimicrobial Properties: Studies have shown that derivatives of piperazine exhibit antibacterial and antifungal activities, making this compound a candidate for further exploration in antimicrobial therapies.
  • CNS Activity: Piperazine derivatives are often investigated for their potential effects on the central nervous system, including anxiolytic and antidepressant activities.

The synthesis of 2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride can be achieved through several methods:

  • Direct Reaction of Piperazine with Acetonitrile: This method involves reacting piperazine with acetonitrile in the presence of an acid catalyst, leading to the formation of the desired compound.
  • Mannich Reaction: This approach utilizes formaldehyde and amines to construct piperazine derivatives, which can subsequently be converted to acetonitrile derivatives through further reactions .
  • Metal-Catalyzed Reactions: Utilizing transition metals as catalysts can enhance yields and selectivity during synthesis.

The applications of 2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride span various fields:

  • Pharmaceutical Development: Its potential as an antimicrobial agent makes it valuable in drug formulation.
  • Chemical Research: Used as a precursor in synthesizing more complex piperazine derivatives for further studies.

Interaction studies involving 2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride have focused on its binding affinity with various biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors have provided insights into its potential CNS effects.
  • Enzyme Inhibition: Research has indicated that certain piperazine derivatives may inhibit specific enzymes, which could be relevant for developing therapeutic agents targeting metabolic pathways.

Several compounds share structural similarities with 2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(4-Piperidinyl)propan-1-oneC₇H₁₄N₂OExhibits analgesic properties
4-(4-Methylpiperazin-1-yl)butanamideC₁₀H₁₈N₂OKnown for anti-inflammatory effects
1-(3-Chlorophenyl)piperazineC₉H₁₂ClNAntipsychotic activity

Uniqueness

The uniqueness of 2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride lies in its specific combination of structural features that confer both antimicrobial and potential CNS activity, distinguishing it from other piperazine derivatives which may not possess such a versatile profile. Its ability to form coordination complexes further enhances its utility in chemical research .

Dates

Last modified: 08-16-2023

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